molecular formula C19H20N2O2S B3002504 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-22-3

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B3002504
CAS RN: 906784-22-3
M. Wt: 340.44
InChI Key: LHAOGORNDDSUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide" has not been directly studied in the provided papers. However, similar compounds with benzamide structures and substitutions have been synthesized and analyzed, which can provide insights into the potential characteristics of the target compound. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved reacting a methylbenzoyl chloride or acid with an amino alcohol, suggesting a possible route for synthesizing benzamide derivatives .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with acid chlorides or carboxylic acids. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This method could potentially be adapted for the synthesis of "this compound" by using the appropriate thiazole derivative and isopropoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography. For instance, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using these techniques . The presence of substituents on the benzamide ring can influence the molecular conformation and the potential for hydrogen bonding, which can be crucial for the compound's reactivity and physical properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactions of N,N-Dimethylbenzamide diethylmercaptole with different reagents resulted in the formation of α-dimethylaminobenzylidene derivatives, heterocyclic compounds, and dehydrated products like benzonitrile and phenyl isocyanate . These findings suggest that "this compound" may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or other interesting derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of different substituents on the benzamide ring can lead to variations in molecular conformation and modes of supramolecular aggregation, as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . These properties are important for understanding the compound's behavior in different environments and can affect its solubility, melting point, and potential applications in chemical reactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some benzothiazole derivatives have been found to have low toxicity .

Future Directions

Future research on this compound could involve further exploration of its potential applications, such as in drug discovery or material science. This could involve in vitro and in silico studies to better understand its properties and potential uses .

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-11(2)23-15-7-5-14(6-8-15)18(22)21-19-20-16-10-12(3)9-13(4)17(16)24-19/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOGORNDDSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.